

physical properties of 3-(1H-benzimidazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(1H-benzimidazol-1-yl)propanenitrile

Cat. No.: B1334945

[Get Quote](#)

Technical Guide: 3-(1H-benzimidazol-1-yl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-benzimidazol-1-yl)propanenitrile is a heterocyclic compound belonging to the benzimidazole family. Benzimidazole derivatives are a significant class of compounds in medicinal chemistry, known for their wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. This document provides a comprehensive overview of the known physical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential, yet currently uncharacterized, biological significance.

Core Physical and Chemical Properties

The physical and chemical data for **3-(1H-benzimidazol-1-yl)propanenitrile** are summarized below. It is important to note that while some properties have been experimentally determined, others, such as boiling point and density, are not readily available in the current literature.

Property	Value	Source
Molecular Formula	$C_{10}H_9N_3$	[1]
Molecular Weight	171.20 g/mol	[1]
Melting Point	108-109 °C	
Boiling Point	Data not available	
Density	Data not available	
Solubility	Data not available	
CAS Number	4414-84-0	[1]

Synthesis Protocol: Cyanoethylation of Benzimidazole

The synthesis of **3-(1H-benzimidazol-1-yl)propanenitrile** is typically achieved through a Michael addition reaction, specifically the cyanoethylation of benzimidazole with acrylonitrile. This reaction is a common and efficient method for the N-alkylation of imidazole and benzimidazole derivatives.

Experimental Protocol

The following is a detailed experimental protocol adapted from the synthesis of a similar compound, 3-(1H-imidazol-1-yl)propanenitrile[\[2\]](#).

Materials:

- Benzimidazole
- Acrylonitrile
- Ethanol (absolute)
- Diethyl ether
- Round-bottom flask

- Reflux condenser
- Heating mantle
- Rotary evaporator
- Standard glassware for filtration and washing

Procedure:

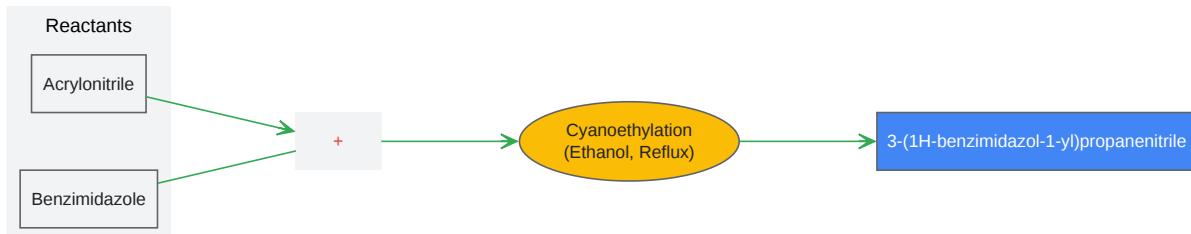
- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzimidazole in absolute ethanol.
- Addition of Acrylonitrile: To the stirred solution of benzimidazole, add an excess of acrylonitrile. A molar ratio of 1:3 (benzimidazole to acrylonitrile) is suggested to ensure complete reaction.
- Reflux: Heat the reaction mixture to reflux and maintain this temperature overnight with continuous stirring.
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess acrylonitrile and ethanol under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or by column chromatography on silica gel. Wash the purified crystals with diethyl ether and dry under vacuum.
- Characterization: The structure and purity of the synthesized **3-(1H-benzimidazol-1-yl)propanenitrile** can be confirmed using spectroscopic techniques such as ^1H NMR, ^{13}C NMR, and FT-IR, as well as by melting point determination.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for **3-(1H-benzimidazol-1-yl)propanenitrile** are not readily available, the expected spectral features can be predicted based on the analysis of similar benzimidazole derivatives^{[3][4][5][6][7][8][9]}.

- ^1H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the benzimidazole ring, typically in the range of 7.2-8.0 ppm. The protons of the propanenitrile side chain would appear as two triplets in the upfield region, corresponding to the $-\text{CH}_2-$ groups.
- ^{13}C NMR: The spectrum would display signals for the carbon atoms of the benzimidazole ring and the propanenitrile side chain, including the characteristic signal for the nitrile carbon ($-\text{C}\equiv\text{N}$) at approximately 117-120 ppm.
- FT-IR: The infrared spectrum would be characterized by a sharp absorption band around $2240\text{-}2260\text{ cm}^{-1}$ corresponding to the $\text{C}\equiv\text{N}$ stretching vibration of the nitrile group. Aromatic C-H and C=C stretching vibrations would also be observed.

Potential Biological Significance


Currently, there is no specific data in the scientific literature detailing the biological activity or the signaling pathways associated with **3-(1H-benzimidazol-1-yl)propanenitrile**. However, the broader class of benzimidazole derivatives is well-documented for a wide array of pharmacological activities.

- Antimicrobial Activity: Many benzimidazole derivatives exhibit potent antibacterial and antifungal properties[10][11][12].
- Antiviral Activity: The benzimidazole scaffold is a key component in several antiviral drugs, and various derivatives have shown efficacy against a range of viruses[13][14][15][16][17].
- Cytotoxic and Anticancer Activity: A significant number of studies have reported the cytotoxic effects of benzimidazole derivatives against various cancer cell lines, highlighting their potential as anticancer agents[18][19].

Given the established biological importance of the benzimidazole nucleus, it is plausible that **3-(1H-benzimidazol-1-yl)propanenitrile** may also possess interesting pharmacological properties. Further research is warranted to explore its potential bioactivity.

Synthesis Workflow

The following diagram illustrates the synthetic pathway for **3-(1H-benzimidazol-1-yl)propanenitrile** via the cyanoethylation of benzimidazole.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(1H-benzimidazol-1-yl)propanenitrile | C10H9N3 | CID 2998555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(1H-Imidazol-1-yl)propanenitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 5. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-Benzimidazole [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]

- 9. 3-[(1H-Benzimidazol-2-yl)sulfanyl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and antiviral activity of some N-benzenesulphonylbenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, antiviral and antiproliferative activity of some N-benzenesulphonyl-2(2- or 3-pyridylethyl)-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Broad-spectrum antiviral agents [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. isca.me [isca.me]
- 19. Synthesis and cytotoxicity studies of 1-propenyl-1,3-dihydro-benzimidazol-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical properties of 3-(1H-benzimidazol-1-yl)propanenitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1334945#physical-properties-of-3-1h-benzimidazol-1-yl-propanenitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com